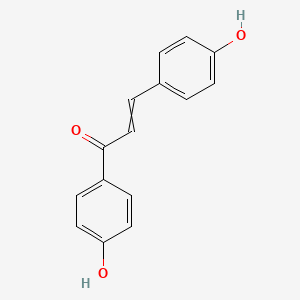
MK-8318
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MK-8318 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorinated benzoyl group, and a quinoline moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of MK-8318 involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the cyclopropyl and quinoline intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the cyclopropyl and quinoline groups allows for selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.
Substitution: The fluorinated benzoyl group can participate in nucleophilic substitution reactions, with common reagents including halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.
Aplicaciones Científicas De Investigación
MK-8318 has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and molecular interactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific chemical properties, such as fluorinated polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action of MK-8318 involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context.
Comparación Con Compuestos Similares
Similar compounds to MK-8318 include other fluorinated quinoline derivatives and cyclopropyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture. The uniqueness of this compound lies in its combination of these features, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C27H26F4N2O5 |
|---|---|
Peso molecular |
534.5 g/mol |
Nombre IUPAC |
4-[[(3aS,9R,9aR)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H26F4N2O5/c28-16-6-11-22-20(14-16)25(32(17-7-8-17)23(34)12-13-24(35)36)19-2-1-3-21(19)33(22)26(37)15-4-9-18(10-5-15)38-27(29,30)31/h4-6,9-11,14,17,19,21,25H,1-3,7-8,12-13H2,(H,35,36)/t19-,21+,25-/m1/s1 |
Clave InChI |
BNMORDXQPYWZBW-FZOAFFARSA-N |
SMILES isomérico |
C1C[C@@H]2[C@H](C1)N(C3=C([C@@H]2N(C4CC4)C(=O)CCC(=O)O)C=C(C=C3)F)C(=O)C5=CC=C(C=C5)OC(F)(F)F |
SMILES canónico |
C1CC2C(C1)N(C3=C(C2N(C4CC4)C(=O)CCC(=O)O)C=C(C=C3)F)C(=O)C5=CC=C(C=C5)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Benzyl-5-cyclohexyl-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8615256.png)
![4-[di(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8615266.png)


![1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-3-[4-(diethylamino)-2-methylphenyl]-](/img/structure/B8615286.png)
![Benzo[b]thiophene-4-ethanol](/img/structure/B8615287.png)


